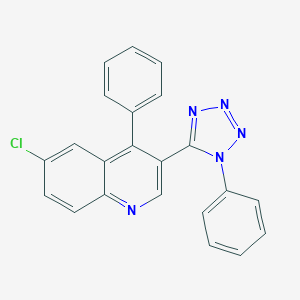
6-Chloro-4-phenyl-3-(1-phenyl-5-tetrazolyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-phenyl-3-(1-phenyl-5-tetrazolyl)quinoline is a member of quinolines.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Characterization
- The structural parameters of related quinoline compounds have been determined using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These studies include analysis of FT-IR, NMR, UV–Vis absorption, and fluorescence emission spectral measurements, providing insights into the molecular structure and spectroscopic properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Anticancer and Antifungal Properties
- Quinoline derivatives, including tetrazolylmethyl quinolines, have shown promise in anticancer and antifungal applications. Docking studies indicate potential interactions with DNA, and some compounds have exhibited significant growth inhibition against cancer cell lines and antifungal activity (Shaikh et al., 2017).
Synthesis and Characterization of Derivatives
- Recent studies have focused on the synthesis and characterization of various quinoline derivatives, including their antimicrobial activities against gram-positive, gram-negative bacteria, and fungi (Faldu et al., 2014).
Optical Properties
- The optical properties of some quinoline derivatives have been synthesized and analyzed. The study of emission and absorption spectra in various solvents provides valuable data for potential applications in optoelectronics and related fields (Khachatryan, Boszczyk, & Tomasik, 2006).
Antimalarial and Dual Action
- Quinoline derivatives have been studied for their antimalarial and anticancer activities. Some compounds exhibit significant inhibition of β-hematin formation and show potential for malaria and leukemia treatments (Charris et al., 2019).
Photovoltaic and Electroluminescent Applications
- Some quinoline derivatives have been explored for their photovoltaic and electroluminescent applications. The compounds' fluorescence emissions and energy levels have been studied for potential use in organic solar cells and light-emitting diodes (Pokladko-Kowar et al., 2022).
Propriétés
Nom du produit |
6-Chloro-4-phenyl-3-(1-phenyl-5-tetrazolyl)quinoline |
|---|---|
Formule moléculaire |
C22H14ClN5 |
Poids moléculaire |
383.8g/mol |
Nom IUPAC |
6-chloro-4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C22H14ClN5/c23-16-11-12-20-18(13-16)21(15-7-3-1-4-8-15)19(14-24-20)22-25-26-27-28(22)17-9-5-2-6-10-17/h1-14H |
Clé InChI |
QCPYMEACPSNFNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C4=NN=NN4C5=CC=CC=C5)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C4=NN=NN4C5=CC=CC=C5)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(3,4-dichlorophenyl)-1H-tetraazol-5-yl]-5-methyl-1H-indole](/img/structure/B396518.png)
![5-fluoro-3-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B396519.png)
![3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-5-methyl-1H-indole](/img/structure/B396520.png)
![4-chloro-2-({2-[1-(2-naphthyl)-1H-tetraazol-5-yl]vinyl}amino)benzonitrile](/img/structure/B396523.png)
![1-(3-Chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B396524.png)
![1-(4-chlorophenyl)-5-[5-(4-methylphenyl)isoxazol-4-yl]-1H-tetraazole](/img/structure/B396525.png)
![1-[6-({2-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]vinyl}amino)-1,3-benzodioxol-5-yl]ethanone](/img/structure/B396526.png)
![1-[2-({2-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]vinyl}amino)-4,5-dimethoxyphenyl]ethanone](/img/structure/B396528.png)
![2,2,2-Trifluoro-1-[2-(4-methylphenyl)indeno[2,1-b]pyran-9-yl]ethanone](/img/structure/B396532.png)
![5-[1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B396533.png)
![1-(4-chlorophenyl)-5-[5-(3-chlorophenyl)isoxazol-4-yl]-1H-tetraazole](/img/structure/B396534.png)
![5-[1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B396535.png)
![5-[1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-1H-tetraazole](/img/structure/B396536.png)
